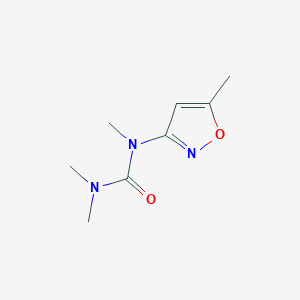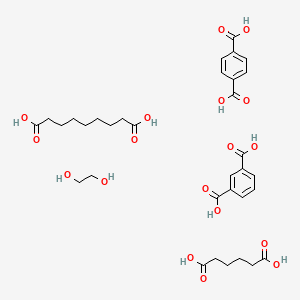![molecular formula C7H7N B14647356 3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile CAS No. 51934-08-8](/img/structure/B14647356.png)
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile is a highly strained carbocyclic compound that belongs to the family of bicyclo[1.1.0]butanes. These compounds are characterized by their unique structure, which includes a four-membered ring with a bridging carbon-carbon bond. The high strain energy in these molecules makes them interesting subjects for theoretical and practical studies in organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the 3-exo-tet cyclization reaction of a cyclopropane or cyclobutane precursor . Another approach involves the addition of bicyclo[1.1.0]butyl lithium to an electrophile . These reactions often require specific conditions, such as the use of sodium fluoride in dioxane at elevated temperatures .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the general principles of strain-release chemistry and the use of highly reactive intermediates are likely to be employed. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization reactions .
化学反応の分析
Types of Reactions
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: The strained ring system can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions often involve specific solvents and temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions include cyclobutanes, azetidines, and other ring systems that result from the strain-release transformations .
科学的研究の応用
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile has several applications in scientific research:
作用機序
The mechanism by which 3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile exerts its effects is primarily through strain-release reactions. The high strain energy in the molecule makes it highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound of the family, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, which exhibits similar strain-release reactivity.
Bicyclo[1.1.1]pentane: A related compound with a different ring structure but similar reactivity.
Uniqueness
3-Ethenylbicyclo[11Its ability to undergo a wide range of chemical reactions and its use in strain-release chemistry make it a valuable compound for research and industrial applications .
特性
CAS番号 |
51934-08-8 |
|---|---|
分子式 |
C7H7N |
分子量 |
105.14 g/mol |
IUPAC名 |
3-ethenylbicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C7H7N/c1-2-6-3-7(6,4-6)5-8/h2H,1,3-4H2 |
InChIキー |
QMQVNQZLXDMMMS-UHFFFAOYSA-N |
正規SMILES |
C=CC12CC1(C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


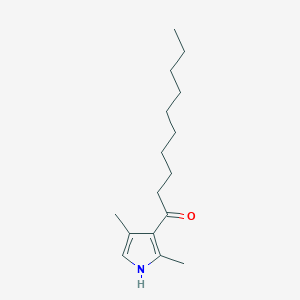
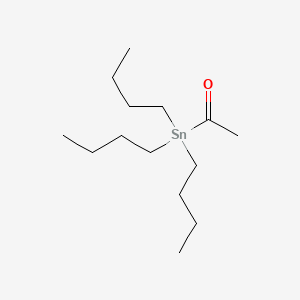
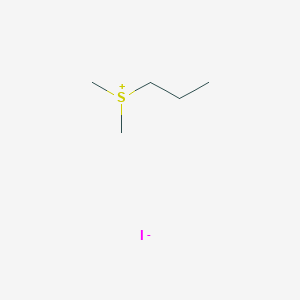
![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
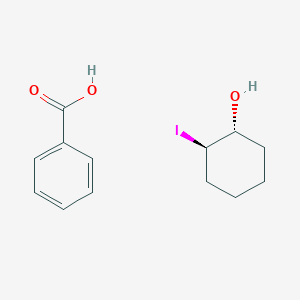
![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
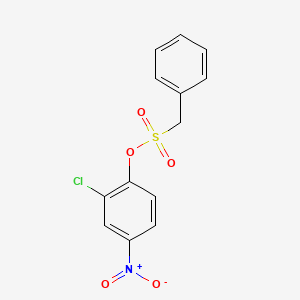
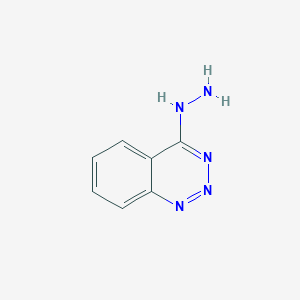
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)

![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
